2,4-D-meptyl

Description

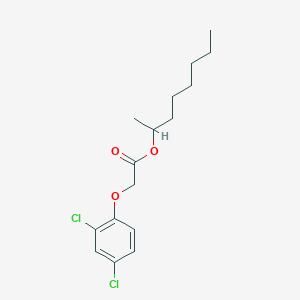

Structure

3D Structure

Properties

IUPAC Name |

octan-2-yl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-12(2)21-16(19)11-20-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNVTNDAZUATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041343 | |

| Record name | 2,4-D-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-97-1 | |

| Record name | 2-Octanol, (2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-meptyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-D-MEPTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9YR9Z214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 2,4-D-meptyl ester

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-D-meptyl Ester

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives are among the most widely used herbicides globally for the selective control of broadleaf weeds.[1] The conversion of the parent 2,4-D acid into its ester forms, such as this compound ester (also known as 1-methylheptyl 2-(2,4-dichlorophenoxy)acetate), enhances its efficacy.[2][3] Ester formulations are more lipid-soluble, allowing for more efficient penetration of the waxy cuticle of plant leaves compared to the more water-soluble amine salt forms.[2][3] This guide, designed for researchers and development scientists, provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound ester, ensuring both product integrity and reproducibility.

Part 1: Synthesis of this compound Ester via Fischer-Speier Esterification

The synthesis of this compound ester is most classically and efficiently achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2,4-dichlorophenoxyacetic acid with 1-methylheptyl alcohol (octan-2-ol).

Causality of Experimental Design

The reaction is an equilibrium process. To drive the synthesis towards the ester product, two key strategies are employed: using an excess of one reactant (typically the less expensive alcohol) and actively removing the water byproduct as it forms. A Dean-Stark apparatus is the preferred method for water removal, physically sequestering it from the reaction mixture and preventing the reverse hydrolysis reaction. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound ester.

Detailed Synthesis Protocol

Materials:

-

2,4-Dichlorophenoxyacetic acid (1.0 eq)

-

Octan-2-ol (1-methylheptyl alcohol) (1.5 eq)

-

Toluene (solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorophenoxyacetic acid, octan-2-ol, and toluene. Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Catalysis and Reflux: Slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture. Heat the reaction to reflux. Toluene forms an azeotrope with water, which will collect in the arm of the Dean-Stark trap, effectively removing it from the reaction.

-

Monitoring: Monitor the reaction's progress by observing water collection and periodically using Thin-Layer Chromatography (TLC) to check for the consumption of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

-

Washing:

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted 2,4-D acid. (Caution: CO₂ evolution).

-

Wash the organic layer with water, followed by a wash with brine to facilitate the removal of dissolved water.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound ester. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Part 2: Physicochemical Properties and Characterization

Unambiguous characterization is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | octan-2-yl 2-(2,4-dichlorophenoxy)acetate | [4] |

| CAS Number | 1917-97-1 | [4] |

| Molecular Formula | C₁₆H₂₂Cl₂O₃ | [4] |

| Molecular Weight | 333.2 g/mol | [4] |

Analytical Characterization Workflow

Caption: Multi-technique workflow for product characterization.

Detailed Characterization Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR identifies the electronic environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

-

¹H NMR (Proton NMR):

-

Aromatic Region (~6.8-7.5 ppm): Three distinct signals corresponding to the three protons on the dichlorinated phenyl ring.

-

Methylene Protons (-O-CH₂-C=O) (~4.7 ppm): A singlet for the two protons adjacent to the ester oxygen and the aromatic ring.

-

Methine Proton (-O-CH(CH₃)-) (~5.1 ppm): A multiplet for the proton at the chiral center of the 1-methylheptyl group.

-

Alkyl Chain Protons (~0.8-1.7 ppm): A series of overlapping multiplets for the methylene groups and two distinct methyl signals.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (~168 ppm): The characteristic signal for the ester C=O group.

-

Aromatic Carbons (~125-152 ppm): Six signals, with those attached to chlorine atoms shifted downfield.

-

Alkoxy Carbons (~65-75 ppm): Signals for the -O-CH₂- and -O-CH- carbons.

-

Alkyl Carbons (~14-32 ppm): Signals corresponding to the carbons of the heptyl chain.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: FTIR is used to identify the key functional groups present in the molecule, confirming the success of the esterification.

-

Expected Absorptions:

-

~1750-1735 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the ester.

-

~1250-1100 cm⁻¹: A strong C-O stretch, also characteristic of the ester group.

-

~3000-2850 cm⁻¹: C-H stretching from the alkyl groups.

-

~850-750 cm⁻¹: C-Cl stretching from the dichlorinated aromatic ring.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: This hyphenated technique serves a dual role: GC assesses the purity of the sample by separating it from any residual starting materials or byproducts, while MS provides the molecular weight and a fragmentation fingerprint that confirms the structure.[5][6]

-

Expected Results:

-

Gas Chromatogram: A single major peak, indicating high purity. The retention time is characteristic of the compound under the specific GC conditions.

-

Mass Spectrum: A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (~333 m/z). Characteristic fragmentation patterns would include the loss of the alkoxy group and cleavage at the ether linkage.

-

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Distinct signals in aromatic, alkoxy, and alkyl regions. | Confirms proton environment and connectivity. |

| ¹³C NMR | Presence of carbonyl (~168 ppm), aromatic, and alkyl C signals. | Elucidates the carbon framework. |

| FTIR | Strong C=O stretch (~1740 cm⁻¹) and C-O stretch (~1200 cm⁻¹). | Verifies presence of ester functional group. |

| GC-MS | Single major peak; Molecular ion (M⁺) at ~333 m/z. | Assesses purity and confirms molecular weight. |

Conclusion

This guide outlines a robust and verifiable protocol for the . By understanding the chemical principles behind each step—from driving the esterification equilibrium to employing a complementary suite of analytical techniques—researchers can confidently produce and validate this important herbicidal compound. The self-validating nature of the described characterization workflow ensures a high degree of confidence in the final product's identity, purity, and structural integrity, which is paramount in the fields of agrochemical development and regulatory science.

References

- Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry (RSC Publishing).

- Synthesis of methyl heptano

- Properties and Characteristics of Amine and Ester Formul

- Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

- This compound | C16H22Cl2O3.

- Esterification of (2,4-dichlorophenoxy)acetic acid. Quantitative comparison of esterification techniques.

- 2,4-D Technical Fact Sheet.

- This compound. AERU, University of Hertfordshire.

- 2,4-D (020) residue and analytical aspects.

- Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).

- 2,4-D methyl ester. Restek.

- HPLC Methods for analysis of 2,4-D.

- 2,4-D Esters vs Amine Salts. Bayer Crop Science.

- The Production of Phenoxy Herbicides. Dow AgroSciences.

- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.

- 2,4-Dichlorophenoxyacetic acid. Wikipedia.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-D-Heptyl as a Synthetic Auxin

Abstract

2,4-Dichlorophenoxyacetic acid (2,4-D) represents a foundational class of synthetic auxin herbicides that have been pivotal in agriculture for decades.[1][2] This technical guide provides a comprehensive examination of the molecular mechanism of action for 2,4-D, with a specific focus on the heptyl ester formulation. As an ester, 2,4-D-heptyl functions as a pro-herbicide, leveraging its lipophilic nature to enhance penetration through the plant cuticle before being hydrolyzed to the biologically active 2,4-D acid form.[3][4] At its core, the herbicidal activity of 2,4-D relies on its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to the hijacking of the plant's endogenous auxin signaling pathway.[5] This guide will dissect the key molecular interactions, from receptor binding to downstream gene expression, and detail the subsequent physiological collapse that defines its potent and selective herbicidal effect on broadleaf plants.[6] We will further present validated experimental protocols for researchers to investigate these mechanisms in a laboratory setting.

Introduction: Synthetic Auxins and the Role of Ester Formulations

The discovery of 2,4-D in the 1940s marked the dawn of selective chemical weed control.[1] It belongs to the phenoxy carboxylic acid family of herbicides and functions as a synthetic plant growth regulator, specifically mimicking the natural hormone auxin.[6] While natural auxins like IAA meticulously control almost every aspect of plant growth and development, synthetic auxins like 2,4-D overwhelm these regulatory systems, causing uncontrolled, unsustainable growth that ultimately leads to the death of susceptible plants.[1]

The herbicidal efficacy of 2,4-D is significantly influenced by its chemical formulation. It is available as an acid, various salts, and esters.[7] Ester formulations, such as 2,4-D-heptyl, are characterized by their higher oil solubility (lipophilicity) compared to water-soluble amine salts.[2] This property is critical for its mode of delivery, as it facilitates more effective penetration of the waxy cuticle covering plant leaves, a primary barrier to herbicide uptake.[4] Once absorbed, cellular esterases rapidly hydrolyze the 2,4-D-heptyl ester into the 2,4-D acid, the active form that engages the auxin signaling machinery.[3][4] This pro-herbicide strategy ensures efficient delivery to the site of action.

The Core Molecular Mechanism: Hijacking the Auxin Signaling Cascade

The herbicidal action of 2,4-D is a direct consequence of its interaction with the core components of the nuclear auxin signaling pathway. This pathway operates as a de-repression system, where auxin's presence removes transcriptional brakes, allowing for the expression of auxin-responsive genes.

The SCF-TIR1/AFB Co-Receptor Complex

The primary cellular receptor for auxin is a multi-protein E3 ubiquitin ligase complex known as SCFTIR1/AFB.[8] The key components are:

-

SKP1 (S-PHASE KINASE-ASSOCIATED PROTEIN 1) and CULLIN1 : These form the core scaffold of the E3 ligase.

-

F-box Protein (TIR1/AFB) : The TRANSPORT INHIBITOR RESISTANT 1 (TIR1) and its five close homologs in Arabidopsis, the AUXIN SIGNALING F-BOX proteins (AFBs), function as the substrate-recognition subunits of the complex.[9] Crucially, TIR1/AFBs are the direct receptors that bind the auxin molecule.[8] Genetic and biochemical evidence has established TIR1 as the main receptor for 2,4-D.[5]

2,4-D as a "Molecular Glue"

In the absence of auxin, the TIR1/AFB proteins have a low affinity for their target substrates. The 2,4-D acid, like natural IAA, acts as a "molecular glue," binding to a pocket within the TIR1/AFB protein.[10] This binding event induces a conformational change in the receptor, creating a stabilized surface that can now effectively bind its substrate.[8][9]

Targeting Aux/IAA Repressors for Degradation

The substrates targeted by the auxin-bound SCFTIR1/AFB complex are a family of transcriptional repressors called the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[11] These proteins are central to keeping auxin-responsive genes switched off. The binding of an Aux/IAA protein to the 2,4-D-bound SCFTIR1/AFB complex leads to the poly-ubiquitination of the Aux/IAA protein, marking it for destruction by the 26S proteasome.[9][12] This degradation is remarkably rapid, with detectable decreases in Aux/IAA protein levels occurring within minutes of auxin application.[12][13]

Derepression of Auxin Response Factors (ARFs)

Aux/IAA repressors function by binding to and inhibiting another family of proteins: the Auxin Response Factors (ARFs) .[14] ARFs are transcription factors that bind directly to specific DNA sequences, known as auxin response elements (AuxREs), located in the promoters of auxin-responsive genes.[15] When bound by an Aux/IAA repressor, ARF activity is blocked.[14]

The 2,4-D-induced degradation of Aux/IAA proteins liberates the ARFs.[16] Once freed, these ARFs can either activate or repress the transcription of their target genes, initiating a massive and uncontrolled wave of gene expression that the plant cannot sustain.[14][16]

Caption: Molecular mechanism of 2,4-D action in the plant nucleus.

Downstream Physiological Consequences and Herbicidal Effects

The massive dysregulation of gene expression initiated by 2,4-D leads to a cascade of physiological disruptions that culminate in plant death.

-

Uncontrolled Cell Division and Growth : The primary effect is the stimulation of abnormal and unsustainable cell division and elongation, particularly in the vascular tissues.[7][17] This leads to classic symptoms such as stem and petiole twisting (epinasty), leaf cupping, and the formation of calluses.[18][19] Ultimately, the vascular tissue is crushed and destroyed, halting the transport of water and nutrients.[6]

-

Ethylene Production and Senescence : 2,4-D treatment strongly induces the biosynthesis of ethylene, a plant hormone associated with stress and senescence.[18] This induced ethylene contributes to accelerated aging, chlorosis (yellowing), and tissue decay.

-

Oxidative Stress : The hormonal imbalance and metabolic disruption caused by 2,4-D lead to the overproduction of reactive oxygen species (ROS).[5][20] This resulting oxidative stress damages cellular components like membranes, proteins, and nucleic acids, contributing significantly to cell death.[18]

Caption: Logical flow from molecular events to whole-plant herbicidal effects.

Quantitative Data Summary

The interaction between synthetic auxins and the receptor components can be quantified to understand binding affinity and efficacy.

Table 1: Binding Affinity and Activity of Auxins

| Compound | Receptor | Assay Method | Measured Value (IC50) | Efficacy Notes | Source(s) |

|---|---|---|---|---|---|

| IAA (Natural Auxin) | TIR1 | SPR | ~2.5 µM (Kd) | High affinity, promotes strong TIR1-Aux/IAA interaction. | [21] |

| 2,4-D | TIR1 | Yeast-2-Hybrid | - | Promotes TIR1-IAA7 interaction, but less effectively than IAA. | [21] |

| 2,4-D | TIR1 | Root Growth | 40-80 nM | Inhibits root growth in wild-type but not tir1-1 mutants. | [21] |

| 2,4-D | TIR1 / AFB5 | SPR | Lower affinity than IAA | Shows a preference for the TIR1 receptor over the AFB5 receptor. | [22] |

| Picloram | AFB5 | Genetic Screen | - | afb5 mutants show strong resistance to picloram, not 2,4-D. |[10] |

Note: IC50 and Kd are measures of binding affinity; lower values indicate tighter binding. SPR stands for Surface Plasmon Resonance.

Experimental Methodologies

Investigating the mechanism of 2,4-D requires a combination of biochemical, molecular, and physiological assays.

Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol determines the affinity of 2,4-D for the TIR1 receptor by measuring its ability to compete with a radiolabeled auxin.

-

Preparation of Reagents :

-

Purify recombinant TIR1 protein from an expression system (e.g., E. coli or insect cells).

-

Prepare a stock solution of high-specific-activity [³H]-IAA (radioligand).

-

Prepare a serial dilution of unlabeled 2,4-D acid (competitor) from 1 nM to 1 mM.

-

Prepare binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA).

-

-

Assay Setup :

-

In a 96-well filter plate, add 50 µL of binding buffer to each well.[23]

-

Add 25 µL of the 2,4-D serial dilution to respective wells. For total binding, add 25 µL of buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled IAA (e.g., 1 mM).

-

Add 25 µL of [³H]-IAA to all wells at a final concentration near its Kd (e.g., 2-5 µM).

-

Initiate the binding reaction by adding 50 µL of purified TIR1 protein (e.g., 1-5 µg per well).

-

-

Incubation and Separation :

-

Incubate the plate for 60-90 minutes at 4°C with gentle agitation to reach equilibrium.

-

Place the filter plate on a vacuum manifold and apply vacuum to separate the bound ligand (retained on the filter) from the free ligand (passes through).[23]

-

Wash each well rapidly 3 times with 200 µL of ice-cold binding buffer.

-

-

Quantification and Analysis :

-

Dry the filter plate and add liquid scintillation cocktail to each well.[23]

-

Count the radioactivity in each well using a scintillation counter.

-

Subtract non-specific binding from all other readings.

-

Plot the percentage of specific binding against the log concentration of 2,4-D.

-

Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value, which is the concentration of 2,4-D that inhibits 50% of the specific [³H]-IAA binding.

-

Protocol: Gene Expression Analysis via qRT-PCR

This protocol measures the change in transcription of early auxin-responsive genes following 2,4-D treatment.

-

Plant Treatment :

-

Grow Arabidopsis thaliana seedlings for 7-10 days in liquid culture or on agar plates.

-

Prepare a treatment solution of 1 µM 2,4-D acid in the growth medium. Use a mock treatment (medium with solvent only) as a control.

-

Treat the seedlings for a short time course (e.g., 0, 30, 60, and 120 minutes).

-

Harvest seedlings at each time point, flash-freeze in liquid nitrogen, and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis :

-

Extract total RNA from ~50-100 mg of tissue using a commercial kit or Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR) :

-

Design and validate primers for target auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a stable reference gene (e.g., ACTIN2 or UBQ10).[24][25]

-

Prepare a PCR master mix containing SYBR Green, forward and reverse primers, and water.

-

Set up the qRT-PCR plate with technical replicates for each biological sample and target gene.

-

Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis :

-

Collect the cycle threshold (Ct) values for each reaction.

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene and relative to the mock-treated control at time 0.

-

Plot the fold change in gene expression over the time course.

-

Caption: Experimental workflow for analyzing auxin-responsive gene expression.

Conclusion

The mechanism of action for 2,4-D-heptyl is a well-defined, multi-step process that begins with its efficient uptake as a pro-herbicide and culminates in catastrophic physiological failure. By being hydrolyzed to its active acid form, it potently mimics natural auxin, binding to the TIR1/AFB receptor and initiating the degradation of Aux/IAA transcriptional repressors. This single molecular event unleashes the activity of ARF transcription factors, triggering a massive and lethal dysregulation of gene expression. The resulting hormonal and metabolic chaos, characterized by uncontrolled growth, ethylene production, and oxidative stress, ensures its efficacy as a selective broadleaf herbicide. The detailed understanding of this pathway not only explains its herbicidal activity but also provides a framework for developing next-generation herbicidal molecules and for studying the fundamental principles of plant hormone signaling.

References

-

Zenser, N. T., Dreher, K. A., Edwards, S. R., & Estelle, M. (2003). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 100(20), 11445-11450. [Link]

-

Okushima, Y., et al. (2005). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 46(7), 1095-1107. [Link]

-

Okushima, Y., et al. (2005). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 46(7), 1095–1107. [Link]

- Wikipedia contributors. (n.d.). 2,4-Dichlorophenoxyacetic acid. In Wikipedia.

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

-

Uchida, A., et al. (2018). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proceedings of the National Academy of Sciences, 115(12), E2846-E2855. [Link]

-

Lam, P. Y., & O'Malley, R. C. (2021). Protein degradation in auxin response. The Plant Cell, 33(8), 2548-2566. [Link]

-

Jain, M., & Khurana, J. P. (2009). Structure and expression analysis of early auxin-responsive Aux/IAA gene family in rice (Oryza sativa). BMC Genomics, 10, 316. [Link]

-

Zenser, N. T., Dreher, K. A., Edwards, S. R., & Estelle, M. (2003). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences of the United States of America, 100(20), 11445–11450. [Link]

-

Pazmiño, D. M., Romero-Puertas, M. C., & Sandalio, L. M. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 7(3), 356-360. [Link]

-

Zhang, Y., et al. (2022). Genome-Wide Identification and Expression Analysis of Auxin-Responsive GH3 Gene Family in Pepper (Capsicum annuum L.). International Journal of Molecular Sciences, 23(15), 8206. [Link]

-

ResearchGate. (n.d.). Auxin-responsive gene expression following auxin exposure. [Link]

-

National Pesticide Information Center. (2010). 2,4-D Fact Sheet. [Link]

-

Pazmiño, D. M., Romero-Puertas, M. C., & Sandalio, L. M. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior, 7(3), 356-360. [Link]

-

Havens, K. A., et al. (2012). A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling. Plant Physiology, 160(1), 325–334. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

FBN. (2023). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]

-

Donner, T. J., et al. (2009). Identification of Auxin Response Factor-Encoding Genes Expressed in Distinct Phases of Leaf Vein Development and with Overlapping Functions in Leaf Formation. Plants, 8(12), 242. [Link]

-

ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and auxin precursors. [Link]

-

World Health Organization. (1996). Environmental Health Criteria 179: 2,4-Dichlorophenoxyacetic acid. [Link]

-

HerbiGuide. (n.d.). 2,4-D Mode of action and properties. [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 31. [Link]

-

ResearchGate. (n.d.). Auxin response induced by 2,4-D analogues. [Link]

-

Großmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 285-293. [Link]

-

Calderón Villalobos, L. I. A., et al. (2012). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 7(9), 1513–1522. [Link]

-

Hayashi, K. (2021). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. In Plant Growth Regulators. Springer US. [Link]

-

Tan, X., et al. (2021). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 72(15), 5415-5427. [Link]

-

ResearchGate. (n.d.). Synthetic auxin herbicides: finding the lock and key to weed resistance. [Link]

-

Kimball, J. W. (n.d.). Action of 2,4,5-T and 2,4-D. [Link]

-

ResearchGate. (n.d.). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. [Link]

-

Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 72, 261-285. [Link]

-

Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Science, 118(3055), 80-81. [Link]

-

Le, K., et al. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science, 7, 47. [Link]

-

Wójcikowska, B., & Gaj, M. D. (2017). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 18(8), 1735. [Link]

-

Li, S., et al. (2022). Auxin Response Factors: output control in auxin biology. Journal of Experimental Botany, 73(1), 1-15. [Link]

-

Roosjen, M., et al. (2018). Auxin Response Factors: output control in auxin biology. Journal of Experimental Botany, 69(2), 179-191. [Link]

-

Zablotowicz, R. M., et al. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Journal of Environmental & Analytical Toxicology, 9(5). [Link]

-

Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

-

Washington State University. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). [Link]

-

Endo, R. M., & de Andrade, G. A. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 72(1), 86-93. [Link]

-

Calderon-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

Sources

- 1. deq.mt.gov [deq.mt.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. xtbg.ac.cn [xtbg.ac.cn]

- 6. fbn.com [fbn.com]

- 7. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Auxin Response Factors Are Ubiquitous in Plant Growth and Development, and Involved in Crosstalk between Plant Hormones: A Review | MDPI [mdpi.com]

- 17. 2,4-D Fact Sheet [npic.orst.edu]

- 18. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. herbiguide.com.au [herbiguide.com.au]

- 20. researchgate.net [researchgate.net]

- 21. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Structure and expression analysis of early auxin-responsive Aux/IAA gene family in rice (Oryza sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Environmental Fate and Degradation of 2,4-D-meptyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) has been a widely utilized phenoxy herbicide since its introduction in the 1940s.[1] Its efficacy in controlling broadleaf weeds has made it a staple in agriculture and land management. 2,4-D is formulated in various forms, including salts and esters, to enhance its application and effectiveness. This guide focuses on the environmental fate and degradation pathways of a specific ester form, 2,4-D-meptyl (octan-2-yl 2-(2,4-dichlorophenoxy)acetate). While data specific to the meptyl ester is limited, a comprehensive understanding of its environmental behavior can be extrapolated from the extensive research conducted on other 2,4-D esters and the parent 2,4-D acid.[2]

This technical guide provides an in-depth analysis of the chemical and biological degradation processes that govern the persistence and transformation of this compound in the environment. It is designed to equip researchers and professionals with the foundational knowledge and detailed experimental protocols necessary to conduct robust environmental fate studies.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and partitioning in the environment.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₂Cl₂O₃ | [3] |

| IUPAC Name | octan-2-yl 2-(2,4-dichlorophenoxy)acetate | [3] |

| Molar Mass | 333.2 g/mol | [3] |

| Mode of Action | Synthetic auxin | [2] |

Core Degradation Pathways: A Trifecta of Transformation

The environmental persistence of this compound is primarily dictated by three key degradation processes: hydrolysis, photolysis, and biodegradation. The initial and most rapid transformation is the hydrolysis of the ester to its parent compound, 2,4-D acid, and the corresponding alcohol. The subsequent fate of 2,4-D acid is then governed by a combination of microbial and photochemical degradation.

Hydrolysis: The Initial Cleavage

The primary and most rapid abiotic degradation pathway for 2,4-D esters, including this compound, is hydrolysis. This chemical reaction involves the cleavage of the ester bond, yielding the parent 2,4-D acid and 1-methylheptanol. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[2] In most environmental matrices, such as soil and water, this conversion to the more water-soluble and mobile 2,4-D acid is swift.[4][5]

Experimental Protocol: Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol outlines a tiered approach to determine the rate of hydrolysis of a test substance as a function of pH.[1][6][7]

Tier 1: Preliminary Test

-

Objective: To estimate the hydrolytic stability of the test substance.

-

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add the test substance (non-labeled or radiolabeled this compound) at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubate the solutions in the dark at 50°C for 5 days.

-

Analyze the concentration of the test substance at the beginning and end of the incubation period.

-

-

Interpretation: If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and further testing may not be required. If significant degradation occurs, proceed to Tier 2.

Tier 2: Main Test - Kinetics of Hydrolysis

-

Objective: To determine the hydrolysis rate constant and half-life at different temperatures and pH values where instability was observed in Tier 1.

-

Procedure:

-

Prepare sterile buffer solutions at the relevant pH values.

-

Add the test substance as in Tier 1.

-

Incubate samples in the dark at a minimum of three different temperatures (e.g., 20°C, 30°C, and 40°C).

-

Collect samples at appropriate time intervals to accurately define the degradation curve (at least 6 time points).

-

Analyze the concentration of the test substance in each sample.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

-

Use the Arrhenius equation to determine the activation energy and extrapolate rate constants to other environmentally relevant temperatures.

-

Tier 3: Identification of Hydrolysis Products

-

Objective: To identify significant degradation products.

-

Procedure:

-

At various time points during the Tier 2 study, analyze samples for potential degradation products using appropriate analytical techniques (e.g., LC-MS/MS, GC-MS).

-

The primary expected hydrolysis products of this compound are 2,4-D acid and 1-methylheptanol.

-

Photolysis: Degradation by Light

Photolysis, or photodegradation, is the breakdown of molecules by light energy. For 2,4-D, this process primarily occurs in surface waters and on soil surfaces. Direct photolysis involves the direct absorption of light by the 2,4-D molecule, leading to its degradation. The rate of photolysis is dependent on factors such as the intensity and wavelength of light, the presence of sensitizing agents in the water, and the depth of the water body.[4] The primary photodegradation product of 2,4-D is often cited as 1,2,4-benzenetriol.[4]

Experimental Protocol: Aqueous Photolysis Study (Adapted from OECD Guideline 316)

This protocol is designed to determine the rate of direct photolysis of a chemical in water.[8][9][10][11]

Tier 1: Theoretical Screening

-

Objective: To estimate the maximum possible direct photolysis rate.

-

Procedure:

-

Measure the UV-visible absorption spectrum of the test substance (this compound or 2,4-D acid) in pure water.

-

If the molar absorption coefficient is greater than 10 L mol⁻¹ cm⁻¹ at wavelengths above 290 nm, direct photolysis is possible.

-

Calculate the maximum possible photolysis rate constant and half-life using appropriate models.

-

-

Interpretation: If the estimated half-life is less than 30 days, an experimental study (Tier 2) is recommended.

Tier 2: Experimental Determination of Photolysis Rate

-

Objective: To experimentally determine the direct photolysis rate constant, quantum yield, and half-life.

-

Procedure:

-

Prepare a sterile, buffered aqueous solution of the test substance.

-

Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).

-

Irradiate the samples at a constant temperature.

-

Include dark controls to differentiate between photolytic and other degradation processes (like hydrolysis).

-

Collect samples at various time intervals to monitor the decrease in the test substance concentration.

-

An actinometer (a chemical with a known quantum yield) should be used to measure the light intensity.

-

-

Data Analysis:

-

Calculate the pseudo-first-order rate constant and half-life of photolysis.

-

Determine the quantum yield, which is the efficiency of the photochemical process. This value can be used in models to predict photolysis rates under various environmental conditions.

-

Biodegradation: The Microbial Workforce

The most significant pathway for the dissipation of 2,4-D acid in both soil and aquatic environments is microbial degradation.[4][12] A diverse range of soil and water microorganisms, including bacteria and fungi, are capable of utilizing 2,4-D as a source of carbon and energy.[7] The rate of biodegradation is influenced by several environmental factors, including temperature, moisture, pH, organic matter content, and the presence of a microbial population adapted to the herbicide.[4]

The primary initial step in the microbial degradation of 2,4-D often involves the cleavage of the ether linkage, yielding 2,4-dichlorophenol (2,4-DCP).[13] This is followed by the hydroxylation and subsequent opening of the aromatic ring, ultimately leading to the formation of simpler organic acids that can enter central metabolic pathways.[13]

Experimental Protocol: Aerobic Soil Metabolism Study (Adapted from USEPA OCSPP 835.4100)

This protocol outlines a method to assess the rate and route of aerobic biodegradation of a test substance in soil.[13]

-

Soil Selection and Preparation:

-

Collect fresh, representative soil samples from a location with no recent pesticide application history.

-

Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

-

Test Substance Application:

-

Use a radiolabeled (e.g., ¹⁴C-labeled) test substance (this compound or 2,4-D acid) to facilitate the tracking of the parent compound and its metabolites.

-

Apply the test substance to the soil at a concentration relevant to its agricultural use.

-

Adjust the soil moisture to an optimal level for microbial activity (e.g., 40-60% of maximum water holding capacity).

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by ensuring adequate air exchange.

-

Include sterile soil controls to differentiate between biotic and abiotic degradation.

-

Use a system to trap volatile organic compounds and ¹⁴CO₂ produced during mineralization.

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined intervals over a period sufficient to observe significant degradation (e.g., up to 120 days).

-

Extract the soil samples with appropriate solvents to recover the parent compound and its degradation products.

-

Analyze the extracts using techniques such as Liquid Scintillation Counting (LSC) to quantify total radioactivity, and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.

-

Analyze the trapping solutions to quantify mineralization (¹⁴CO₂) and volatile products.

-

-

Data Analysis:

-

Determine the dissipation half-life (DT₅₀) of the parent compound in the soil.

-

Identify and quantify the major degradation products.

-

Construct a degradation pathway based on the identified metabolites.

-

Calculate the extent of mineralization to ¹⁴CO₂.

-

Visualizing the Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound and the general workflow for its environmental fate assessment.

Caption: Primary degradation pathway of this compound.

Caption: Experimental workflow for environmental fate assessment.

Analytical Methodologies for Quantification

Accurate quantification of this compound and its degradation products in environmental matrices is essential for fate and transport studies. The most common and robust analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Sample Preparation and GC-MS Analysis for 2,4-D and its Esters in Soil

This protocol provides a general framework for the extraction and analysis of 2,4-D residues from soil samples.

-

Extraction:

-

Weigh a representative subsample of the soil (e.g., 10-50 g) into a centrifuge tube.

-

Add an appropriate extraction solvent. For phenoxy herbicides, a common choice is a mixture of acetone and an acidic aqueous solution.[14]

-

Thoroughly mix the sample using a shaker or sonicator for a defined period (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil from the solvent.

-

Collect the supernatant (the liquid extract).

-

Repeat the extraction process on the soil pellet to ensure complete recovery.

-

Combine the supernatants.

-

-

Hydrolysis of Esters (if total 2,4-D is to be determined):

-

Liquid-Liquid Partitioning:

-

Transfer the acidified aqueous extract to a separatory funnel.

-

Partition the 2,4-D acid into an immiscible organic solvent such as diethyl ether or dichloromethane.

-

Repeat the partitioning step to maximize recovery.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Concentrate the extract to a small volume.

-

To make the polar 2,4-D acid amenable to GC analysis, it must be derivatized to a more volatile ester form (e.g., methyl ester) using a derivatizing agent such as diazomethane or BF₃-methanol.[17]

-

-

Cleanup (if necessary):

-

If the sample matrix is complex and contains interfering substances, a cleanup step using solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be required.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature ramp to separate the analytes of interest.

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for the derivatized 2,4-D.

-

Conclusion

The environmental fate of this compound is a multi-faceted process initiated by its rapid hydrolysis to 2,4-D acid. The subsequent degradation of 2,4-D acid is predominantly driven by microbial activity in soil and aquatic systems, with photolysis also contributing to its dissipation in sunlit environments. The persistence of this compound and its degradation products is contingent on a variety of environmental factors, underscoring the importance of conducting site-specific risk assessments. The standardized protocols provided in this guide, based on internationally recognized guidelines, offer a robust framework for researchers to generate high-quality data on the environmental fate of this and other herbicides. A thorough understanding of these degradation pathways is paramount for ensuring the responsible use of 2,4-D-based herbicides and for safeguarding environmental health.

References

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019-11-13). [Link]

-

Guidance Document on Direct Phototransformation of Chemicals in Water - OECD. [Link]

-

This compound | C16H22Cl2O3 | CID 1487 - PubChem. [Link]

-

OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH. [Link]

-

OECD 111: Hydrolysis as a Function of pH | ibacon GmbH. [Link]

-

This compound - AERU. [Link]

-

OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences. [Link]

-

Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis | OECD. [Link]

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. [Link]

-

Test No. 111: Hydrolysis as a Function of pH | OECD. [Link]

-

OECD 111: Hydrolysis as a function of pH & abiotic degradation. [Link]

-

Fate, Transport and Transformation Test Guidelines OPPTS 835.2210 Direct Photolysis Rate in Water By Sunlight - epa nepis. [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. [Link]

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers.

-

Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed. [Link]

-

APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC. [Link]

-

Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. [Link]

-

Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. [Link]

-

methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. [Link]

-

Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io. [Link]

-

Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production. [Link]

-

Hydrolysis: - JRF Global. [Link]

-

Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. [Link]

-

2,4-Dichlorophenoxyacetic Acid - CDC. [Link]

-

2,4-D Technical Fact Sheet - National Pesticide Information Center. [Link]

-

Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. [Link]

-

Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water - PubMed. [Link]

-

DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Stella. [Link]

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. [Link]

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 3. shop.fera.co.uk [shop.fera.co.uk]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. npic.orst.edu [npic.orst.edu]

- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 10. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. epa.gov [epa.gov]

- 13. Series 835 - Fate, Transport and Transformation Test Guidelines | Test Guidelines for Pesticides and Toxic Substances | US EPA [19january2021snapshot.epa.gov]

- 14. ajol.info [ajol.info]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. pubs.usgs.gov [pubs.usgs.gov]

An In-depth Technical Guide to the Hydrolysis of 2,4-D-meptyl in Soil and Water

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic, selective herbicide widely used for the control of broadleaf weeds in agriculture, forestry, and residential settings.[1][2] As the free acid form has low water solubility, 2,4-D is commonly formulated as more soluble amine salts or as esters, which are more effective at penetrating plant foliage.[3] Among these ester formulations is 2,4-D-meptyl (also known as meptylheptyl ester), which, like other esters, must first be converted to the biologically active parent acid form to exert its herbicidal effect.

This conversion is primarily achieved through hydrolysis, a critical transformation process that dictates the environmental fate, mobility, and ultimate efficacy of the applied herbicide. This technical guide provides a comprehensive examination of the hydrolysis of this compound to 2,4-D acid in both aqueous and terrestrial environments. We will delve into the core mechanisms, influencing factors, and the analytical methodologies required to study this pivotal reaction, offering field-proven insights for researchers and environmental scientists.

The Hydrolysis Reaction: A Fundamental Transformation

The core of the topic is the chemical cleavage of the ester bond in the this compound molecule by water. This reaction yields the 2,4-D parent acid and the corresponding alcohol, meptylheptanol. This initial transformation is paramount, as the resulting 2,4-D acid has significantly different physical and chemical properties, including higher water solubility and a greater potential for mobility in the environment.[4]

Caption: Chemical hydrolysis of this compound to 2,4-D acid and meptylheptanol.

Part 1: Hydrolysis in Aqueous Systems

In aquatic environments, the hydrolysis of 2,4-D esters is a primary degradation pathway. The rate of this reaction is influenced by both abiotic and biotic factors, with pH being the most critical determinant.

Abiotic Hydrolysis: The Role of pH and Temperature

Chemical hydrolysis can occur without microbial intervention and is highly dependent on the pH of the water. The reaction can be catalyzed by either acid or, more significantly, base.

-

Alkaline-Catalyzed Hydrolysis: The hydrolysis rate of 2,4-D esters increases dramatically under alkaline (high pH) conditions.[4][5] This is because the hydroxide ion (OH⁻) is a much stronger nucleophile than water, facilitating the cleavage of the ester bond.

-

Neutral and Acidic Conditions: Under neutral (pH 7) and acidic (low pH) conditions, the rate of chemical hydrolysis is considerably slower.[4][5][6]

The environmental persistence of 2,4-D esters in water is therefore highly variable. In alkaline waters, hydrolysis to the acid form can occur within hours or days, whereas in neutral or acidic waters, the ester form can persist for weeks or months in the absence of other degradation processes.[5][6] Temperature also plays a key role, with reaction rates generally increasing at higher temperatures.[7]

| pH Level | Typical Half-Life of 2,4-D Ester | Primary Mechanism | Reference |

| pH 9 (Alkaline) | Hours to a few days (e.g., 2.2 days) | Base-catalyzed chemical hydrolysis | [5] |

| pH 7 (Neutral) | Weeks to months (e.g., 48 days) | Neutral hydrolysis / Microbial action | [5] |

| pH < 6 (Acidic) | Slower than at neutral pH | Neutral hydrolysis | [4] |

Table 1: Influence of pH on the hydrolysis half-life of 2,4-D esters in water. Data is generalized from studies on various 2,4-D esters, such as 2-ethylhexyl ester.

Biotic Hydrolysis (Biodegradation)

In natural waters containing microbial populations, biodegradation contributes significantly to the breakdown of this compound. Microorganisms can produce esterase enzymes that efficiently catalyze the hydrolysis of the ester linkage. This biological process is often the dominant pathway for hydrolysis under neutral pH conditions where chemical hydrolysis is slow.[8] The rate of biodegradation is dependent on several factors, including:

-

Microbial Population: The presence and density of adapted microbial communities capable of degrading 2,4-D.[4][9]

-

Temperature: Optimal temperature ranges for microbial activity.[4]

-

Oxygen Availability: Aerobic conditions generally favor more rapid degradation of the resulting 2,4-D acid.[1][5]

-

Nutrient Availability: The presence of other nutrients can support microbial growth and enhance degradation rates.[4][6]

Once hydrolyzed, the resulting 2,4-D acid is then subject to further microbial degradation, typically with a half-life of around 15 days in aerobic aquatic environments.[1]

Part 2: Hydrolysis and Degradation in Soil

In the soil environment, the fate of this compound is more complex. While hydrolysis remains the critical first step, the process is tightly coupled with subsequent microbial degradation and influenced by the physical and chemical properties of the soil matrix.

The Two-Stage Process

It is essential to conceptualize the breakdown in soil as a two-stage process:

-

Rapid Hydrolysis: Upon application, 2,4-D esters like meptyl are very rapidly hydrolyzed to the parent 2,4-D acid.[4][5] This initial conversion is often completed within hours to a few days.[5]

-

Degradation of 2,4-D Acid: The resulting 2,4-D acid, which is the mobile and active form, is then primarily degraded by soil microorganisms.[1][4] This second stage is typically the rate-limiting step for the complete removal of the herbicide from the soil environment. The half-life of the 2,4-D acid in soil is generally short, averaging around 6 to 10 days under favorable aerobic conditions.[1][3][4]

Caption: The two-stage degradation process of this compound in the soil environment.

Factors Influencing Soil Degradation

The overall rate of this compound degradation in soil is governed by factors that affect both the initial hydrolysis and the subsequent microbial breakdown of the acid.

-

Soil Microorganisms: This is the most important factor. A healthy, active microbial community is the primary driver of 2,4-D acid degradation.[1][4][9] Soils with a history of phenoxy herbicide application may exhibit faster degradation due to acclimated microbial populations.[6][9]

-

Soil Moisture: Adequate moisture is necessary for both chemical hydrolysis and microbial activity. However, the rate of ester hydrolysis decreases with decreasing soil moisture.[4]

-

Temperature: Degradation rates are optimal in warm conditions (e.g., 25°C) and are significantly slower in cold or very dry soils.[4][9]

-

Soil pH: Soil pH affects microbial activity and the chemical form of the 2,4-D acid. At pH values above its pKa (~2.8), 2,4-D exists as an anion, which is more water-soluble and mobile but can be repelled by negatively charged soil colloids.[4]

-

Organic Matter: The effect of organic matter is twofold. It can adsorb 2,4-D, potentially reducing its availability for microbial degradation.[4] Conversely, higher organic matter content typically supports a larger and more active microbial population, which can enhance the overall rate of degradation.[4][6]

Part 3: Analytical Methodologies

Studying the hydrolysis of this compound requires robust analytical methods to accurately quantify the disappearance of the parent ester and the formation of the 2,4-D acid metabolite in complex matrices like soil and water.

Overview of Analytical Techniques

Modern analytical chemistry relies on chromatographic separation coupled with sensitive detection.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with tandem mass spectrometry (LC-MS/MS), this is the preferred method for analyzing 2,4-D and its metabolites in water and soil extracts.[10][11] It offers high sensitivity and specificity, allowing for detection at parts-per-billion (µg/L) levels.

-

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) can also be used. However, because 2,4-D acid is not volatile, it requires a derivatization step (e.g., esterification to a methyl ester) before analysis, which adds time and potential for error to the workflow.[12][13]

Caption: A generalized workflow for the analysis of 2,4-D and its esters in environmental samples.

Experimental Protocol: Water Hydrolysis Study (OECD 111)

This protocol outlines a typical laboratory experiment to determine the rate of abiotic hydrolysis of this compound in water, based on regulatory guidelines.[14]

Objective: To determine the hydrolysis rate of this compound at different pH values (e.g., 4, 7, and 9) and temperatures.

Materials:

-

Sterile, buffered aqueous solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).

-

Analytical standard of this compound.

-

Sterile glassware (e.g., flasks, vials).

-

Temperature-controlled incubators or water baths.

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX).[10]

-

LC-MS/MS system.

-

Appropriate solvents (e.g., acetonitrile, methanol, formic acid).

Methodology:

-

Preparation: Prepare sterile buffer solutions. Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Fortification: Fortify the buffer solutions with the this compound stock solution to a known concentration (e.g., 10 µg/L). Ensure the volume of organic solvent is minimal (<1%) to not affect the reaction.

-

Incubation: Aliquot the fortified solutions into sterile, sealed vials and place them in incubators in the dark at a constant temperature (e.g., 25°C). Prepare triplicate samples for each pH and time point.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a set of triplicate vials from each pH group for analysis.

-

Sample Preparation (Extraction):

-

Acidify the water sample (e.g., with HCl).[10]

-

Condition an SPE cartridge according to the manufacturer's protocol.

-

Pass the water sample through the cartridge to adsorb the analytes (this compound and the formed 2,4-D acid).

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent (e.g., methanol).

-

Concentrate the eluate and reconstitute in a mobile-phase-compatible solvent for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a suitable column (e.g., C18) and a gradient elution program with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.[11]

-

Monitor for the parent ion and specific fragment ions of both this compound and 2,4-D acid using Multiple Reaction Monitoring (MRM) for accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine if the degradation follows first-order kinetics.

-

Calculate the rate constant (k) and the half-life (t₁/₂) for the hydrolysis at each pH level.

-

Conclusion

The hydrolysis of this compound to 2,4-D acid is a rapid and fundamental process that initiates its environmental degradation pathway in both soil and water. In aquatic systems, the rate is predominantly controlled by pH, with alkaline conditions dramatically accelerating the chemical breakdown. In soil, this initial hydrolysis is followed by a more complex, microbially-driven degradation of the resulting 2,4-D acid, which is influenced by a suite of environmental factors including temperature, moisture, and soil composition. A thorough understanding of these transformation dynamics, supported by precise analytical methodologies, is crucial for accurately assessing the environmental fate, efficacy, and potential risks associated with the use of 2,4-D ester herbicides.

References

-

Title: 2,4-Dichlorophenoxyacetic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 4.10 2,4-D and its salts and esters (E) Source: INCHEM URL: [Link]

-

Title: A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms Source: Juniper Publishers URL: [Link]

-

Title: Toxicology and Environmental Fate of 2,4-D Source: Tuftonboro NH URL: [Link]

-

Title: this compound Source: AERU URL: [Link]

-

Title: 5.9 2,4-d (020) residue and analytical aspects Source: FAO URL: [Link]

-

Title: Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation Source: EPA URL: [Link]

-

Title: Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems Source: ScienceDirect URL: [Link]

-

Title: Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications Source: PubMed Central URL: [Link]

-

Title: A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC Source: Desalination and Water Treatment URL: [Link]

-

Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil Source: EPA URL: [Link]

-

Title: The major routes of environmental degradation of 2,4-D Source: ResearchGate URL: [Link]

-

Title: 2,4-Dichlorophenoxyacetic Acid Source: CDC URL: [Link]

-

Title: 2,4-D Technical Fact Sheet Source: National Pesticide Information Center URL: [Link]

-

Title: A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms Source: ResearchGate URL: [Link]

-

Title: Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities Source: MDPI URL: [Link]

-

Title: Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method Source: NIH URL: [Link]

-

Title: 2,4-Dichlorophenoxyacetic acid (2,4-D) - Environmental Aspects Source: IRIS URL: [Link]

-

Title: 2,4-D Toxicity: Cause, Effect and Control Source: Global Science Books URL: [Link]

-

Title: Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study Source: Research Square URL: [Link]

-

Title: Prediction of hydrolysis products of organic chemicals under environmental pH conditions Source: Springer URL: [Link]

-

Title: Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification Source: American Laboratory URL: [Link]

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [iris.who.int]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. deswater.com [deswater.com]

- 13. americanlaboratory.com [americanlaboratory.com]

- 14. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Determination of 2,4-D-meptyl and its Acid Metabolite in Environmental Water Samples

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) and its various ester forms, such as 2,4-D-meptyl (1-methylheptyl ester), are widely utilized systemic herbicides for the control of broadleaf weeds in agriculture and land management.[1][2] The widespread application of these compounds raises significant environmental concerns due to their potential for transport into surface and groundwater systems via runoff and leaching.[3][4] While the ester forms like this compound are the active ingredients applied, they can hydrolyze to the more polar and persistent 2,4-D acid form in the environment. Therefore, robust and sensitive analytical methods capable of quantifying both the parent ester and its primary acid metabolite are crucial for environmental monitoring and human health risk assessment. The EU Drinking Water Directive, for instance, sets a maximum limit of 0.1 µg/L for individual pesticides in drinking water.[1][3]

This guide provides comprehensive protocols for the extraction, detection, and quantification of this compound and its acid form in water samples using Solid-Phase Extraction (SPE) followed by either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with derivatization or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Rationale: Choosing the Right Platform

The selection between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the physicochemical properties of the target analytes and the desired scope of the analysis.

-

Gas Chromatography (GC-MS/MS): GC is ideal for volatile and semi-volatile compounds. While this compound is amenable to direct GC analysis, the primary metabolite, 2,4-D acid, is not. Its free carboxylic acid group is highly polar, leading to poor chromatographic performance (e.g., peak tailing) and thermal instability. To overcome this, a chemical derivatization step is mandatory to convert the acid into a more volatile ester (e.g., methyl or pentafluorobenzyl ester), making it suitable for GC analysis.[5][6][7] This approach is highly sensitive but adds a step to the sample preparation workflow.

-

Liquid Chromatography (LC-MS/MS): LC-MS/MS is the preferred technique for analyzing polar, thermolabile, and non-volatile compounds. It can directly measure the 2,4-D acid in its ionic form (typically using electrospray ionization in negative mode) without derivatization.[6][8] The ester form can also be detected, often in positive mode. This makes LC-MS/MS a more direct, versatile, and often faster approach for simultaneously quantifying both the parent ester and its acid metabolite.

Core Workflow: From Sample to Signal

The overall analytical process involves a multi-stage workflow designed to isolate and concentrate the analytes from the complex water matrix before instrumental analysis.

Caption: General analytical workflow for this compound detection.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Preparation

Rationale: SPE is a highly efficient technique for extracting and concentrating pesticides from aqueous samples.[9] Acidification of the water sample to pH < 2 is a critical step; it ensures that the 2,4-D acid is in its neutral, protonated form, which allows for strong retention on a reversed-phase sorbent like divinylbenzene polymer.[10]

Materials:

-

Enviro-Clean® HL DVB SPE Cartridges (500mg/6mL) or equivalent

-

1:1 Sulfuric acid (H₂SO₄) in water

-

Methanol (HPLC Grade)

-

Dichloromethane (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water

-

SPE Vacuum Manifold

-

Nitrogen Evaporation System

Caption: Step-by-step Solid-Phase Extraction (SPE) procedure.

Detailed Steps:

-

Sample Pre-treatment: For each 1 L water sample, add 1:1 H₂SO₄ dropwise while monitoring with a pH meter until the pH is below 2. This step is critical for high recovery of the 2,4-D acid.[10]

-

Cartridge Conditioning: Attach the SPE cartridges to a vacuum manifold.

-

Wash with 10 mL of dichloromethane. Allow the solvent to soak for 2 minutes before drawing it to waste.

-

Condition with 10 mL of methanol, leaving a thin layer of solvent above the sorbent frit. Do not allow the cartridge to dry from this point until after sample loading.[10]

-

-

Cartridge Equilibration: Equilibrate the cartridge by passing 15 mL of deionized water (acidified to pH < 2) through it, again leaving a layer of water above the frit.[10]

-

Sample Loading: Load the entire pre-treated water sample through the cartridge at a controlled flow rate of approximately 20-25 mL/min.

-

Drying: After the entire sample has passed through, dry the cartridge thoroughly under full vacuum for at least 10 minutes to remove residual water.

-

Analyte Elution:

-

Place a collection tube inside the manifold.

-

Rinse the original sample bottle with 5 mL of acetonitrile and apply this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 2 minutes before slowly drawing it through.

-

Repeat the elution with two additional 5 mL aliquots of acetonitrile.[10]

-

-

Concentration: Evaporate the combined eluate to a final volume of 1 mL using a gentle stream of nitrogen at 40°C. The sample is now ready for LC-MS/MS analysis or derivatization for GC-MS/MS.

Protocol 2: Analysis by LC-MS/MS (Direct Method)

Rationale: This method offers high sensitivity and specificity for the direct determination of 2,4-D acid and can simultaneously detect the this compound ester. It is based on a direct injection of the concentrated SPE eluate.[3][8]

Instrumentation & Conditions:

-

LC System: Waters ACQUITY UPLC I-Class System or equivalent

-

MS System: Waters Xevo TQ Absolute Mass Spectrometer or equivalent

-

Column: ACQUITY Premier HSS T3 (2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative for 2,4-D acid, Positive for this compound (requires method switching).

LC Gradient:

| Time (min) | Flow (mL/min) | %A | %B |

| 0.00 | 0.4 | 95 | 5 |

| 5.00 | 0.4 | 5 | 95 |

| 6.00 | 0.4 | 5 | 95 |

| 6.10 | 0.4 | 95 | 5 |

| 8.00 | 0.4 | 95 | 5 |

MS/MS Parameters (MRM Transitions):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| 2,4-D Acid | 219.0 | 161.0 (Quantifier) | Negative |

| 219.0 | 125.0 (Qualifier) | Negative | |

| This compound | 319.2 | 221.0 (Quantifier) | Positive |

| 319.2 | 163.0 (Qualifier) | Positive |

Note: Specific ion transitions and collision energies should be optimized for the instrument in use.

Protocol 3: Analysis by GC-MS/MS (Derivatization Method)

Rationale: For labs equipped primarily with GC-MS, this protocol is highly effective. It requires a derivatization step to analyze the 2,4-D acid. Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent that creates a stable derivative with high electron-capture affinity, leading to very low detection limits.[11][12]

Step 1: Derivatization of SPE Eluate

-

To the 1 mL concentrated eluate, add 50 µL of PFBBr solution (10% in acetone) and 100 µL of potassium carbonate solution (30% in water).

-

Vortex the mixture and heat at 60°C for 1 hour.

-

After cooling, add 1 mL of hexane and vortex vigorously for 1 minute.

-

Allow the layers to separate and transfer the upper hexane layer to an autosampler vial for GC-MS/MS analysis.

Instrumentation & Conditions:

-

GC System: Agilent 7890A GC or equivalent

-

MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium, constant flow 1.2 mL/min

-

Injection: 1 µL, Splitless

-

Oven Program: 80°C hold for 1 min, ramp at 20°C/min to 320°C, hold for 2 min.[8]

-

Ionization Mode: Electron Impact (EI), 70eV